3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride

Description

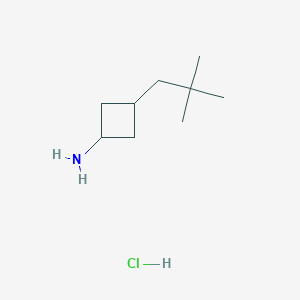

3-(2,2-Dimethylpropyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring a bulky neopentyl (2,2-dimethylpropyl) substituent at position 3 of the cyclobutane ring and an amine group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,3)6-7-4-8(10)5-7;/h7-8H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMGRBFLZUVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with neopentylamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different oxidation states.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Antipsychotic and Antidepressant Drug Development

3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting psychiatric disorders. Notable derivatives include:

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Acepromaxine | Antipsychotic | Dopamine receptor antagonist |

| Amitriptyline | Depression | Serotonin-norepinephrine reuptake inhibitor |

| Clomipramine | Depression and OCD | Serotonin reuptake inhibitor |

These drugs utilize the structural properties of the compound to modulate neurotransmitter activity in the brain, thereby alleviating symptoms associated with mental health disorders .

Synthesis of Antispasmodic Agents

The compound is also utilized in the production of antispasmodic drugs. By modifying its structure, researchers can develop new agents that effectively relieve muscle spasms and gastrointestinal discomfort. The synthesis pathways often involve multi-step reactions where 3-(2,2-Dimethylpropyl)cyclobutan-1-amine acts as a precursor to more complex molecules .

Case Study: Synthesis of Novel Antidepressants

A recent study focused on the synthesis of new antidepressant compounds derived from this compound. Researchers employed various synthetic strategies to modify the cyclobutane ring structure, leading to compounds with enhanced selectivity for serotonin receptors. The results indicated that certain derivatives exhibited significantly improved pharmacokinetic profiles compared to existing antidepressants .

Case Study: Antipsychotic Efficacy

Another investigation assessed the efficacy of a derivative synthesized from this compound in a clinical trial involving patients with schizophrenia. The trial demonstrated that the new compound had a favorable safety profile and provided substantial symptom relief without the common side effects associated with traditional antipsychotics .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of 3-(2,2-Dimethylpropyl)cyclobutan-1-amine hydrochloride and its analogs:

Key Differences and Implications

Substituent Bulk and Polarity

- Oxygen-containing analogs (e.g., isopropoxy or methoxy derivatives) introduce polar ether linkages, improving water solubility but reducing lipophilicity .

Electronic Effects

- Halogenated derivatives (e.g., 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl) exhibit electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding interactions in biological systems .

Stereochemical Complexity

- Compounds like (1s,3s)-3-(Isopropoxy)cyclobutan-1-amine HCl possess defined stereochemistry, which is critical for enantioselective applications in catalysis or pharmacology .

Biological Activity

3-(2,2-Dimethylpropyl)cyclobutan-1-amine; hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 2,2-dimethylpropyl group and an amine functional group. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications.

Structural Formula

Research indicates that 3-(2,2-Dimethylpropyl)cyclobutan-1-amine; hydrochloride may interact with various biological targets, potentially including:

- Receptor Modulation : The compound is hypothesized to bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies

- CNS Activity : A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential anxiolytic properties.

- Antimicrobial Properties : In vitro tests demonstrated that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

- Neuroprotective Effects : Research highlighted the neuroprotective effects of the compound in models of neurodegeneration, suggesting it may have therapeutic potential for conditions like Alzheimer's disease.

Comparative Biological Activity

Pharmacological Studies

Recent pharmacological studies have focused on the following aspects:

- Dose-Response Relationships : Investigations into how varying doses affect biological outcomes have shown a bell-shaped curve for efficacy, indicating optimal dosing is crucial.

- Toxicological Assessments : Toxicity studies are ongoing to determine safety profiles. Initial findings suggest low toxicity at therapeutic doses.

Future Directions

Further research is needed to elucidate the full range of biological activities and mechanisms of action for 3-(2,2-Dimethylpropyl)cyclobutan-1-amine; hydrochloride. Key areas for future investigation include:

- Long-term Efficacy Studies : Understanding the long-term effects of this compound on human health.

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with its targets.

Q & A

Basic: What are the common synthetic routes for 3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride, and how is stereochemistry controlled during synthesis?

The synthesis typically involves cyclization of a precursor such as 3-(2,2-dimethylpropyl)cyclobutanone, followed by amination and subsequent conversion to the hydrochloride salt. A key step is the reduction of the intermediate imine or ketone using agents like sodium cyanoborohydride under controlled pH to retain stereochemical integrity. Reaction conditions (e.g., temperature, solvent polarity) are critical to minimize racemization .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining high enantiomeric purity?

Yield optimization requires a balance between catalytic efficiency and stereochemical control. Techniques include:

- Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation of intermediates.

- In-line analytics (e.g., HPLC with chiral columns) to monitor enantiomeric excess in real time .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

Critical methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify the cyclobutane ring and dimethylpropyl substituent.

- Mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography to resolve stereochemical ambiguities in the solid state .

Advanced: How can contradictory biological activity data from structural analogs be reconciled in pharmacological studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) or substituent effects. Strategies include:

- Meta-analysis of published data to identify trends in substituent contributions (e.g., dimethylpropyl vs. trifluoromethyl groups).

- Molecular dynamics simulations to compare binding modes with target receptors (e.g., G protein-coupled receptors) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation.

- Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.

- Dispose of waste via neutralization with a weak base (e.g., sodium bicarbonate) .

Advanced: What strategies are effective in studying the compound’s metabolic stability and degradation pathways?

- In vitro microsomal assays (human liver microsomes) to identify primary metabolites.

- LC-MS/MS for tracing degradation products under stressed conditions (e.g., UV light, acidic pH).

- Computational tools (e.g., CYP450 enzyme docking) to predict metabolic hotspots .

Basic: How does the dimethylpropyl substituent influence the compound’s physicochemical properties?

The bulky 2,2-dimethylpropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. This substituent also introduces steric hindrance, affecting binding to flat binding pockets (e.g., enzyme active sites) .

Advanced: What experimental approaches are used to investigate its interactions with biological targets (e.g., receptors, enzymes)?

- Surface plasmon resonance (SPR) for real-time kinetic analysis of receptor binding.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Cryo-EM for structural insights into complex formation with large biomolecules .

Basic: How is the hydrochloride salt form advantageous in formulation studies?

The salt form improves crystalline stability and bioavailability by enhancing solubility in polar solvents. It also facilitates salt disproportionation studies to assess compatibility with excipients .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

- QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity.

- Molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to target proteins.

- ADMET prediction (SwissADME) to filter candidates with poor pharmacokinetic profiles .

Basic: What are the key challenges in scaling up the synthesis from lab to pilot plant?

- Purification bottlenecks due to the compound’s high polarity.

- Exothermic reactions requiring precise temperature control.

- Regulatory compliance for handling hazardous intermediates (e.g., cyanide-based reducing agents) .

Advanced: How do structural analogs (e.g., cyclopropane or trifluoromethyl derivatives) compare in terms of reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.